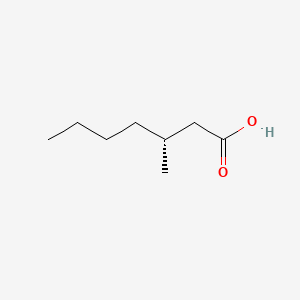

(R)-3-Methylheptanoic acid

Description

Contextualization of Chiral Branched-Chain Fatty Acids in Organic Synthesis and Biochemistry

Chiral molecules, such as (R)-3-Methylheptanoic acid, are compounds that are non-superimposable on their mirror images. wikipedia.org This property, known as chirality, is a fundamental concept in both organic synthesis and biochemistry. In living organisms, biological systems are inherently chiral, often exhibiting high stereospecificity. wikipedia.orgaocs.org Enzymes, being chiral themselves, frequently interact with only one enantiomer (a specific mirror-image form) of a chiral compound. azolifesciences.com This specificity is critical in metabolic pathways and cellular signaling. azolifesciences.comacs.org

In organic synthesis, the ability to selectively create one enantiomer over the other is a significant challenge and a major area of research. The synthesis of enantiomerically pure compounds is crucial for the development of pharmaceuticals and other bioactive molecules, as different enantiomers can have vastly different biological effects. azolifesciences.com Chiral branched-chain fatty acids, including this compound, serve as important building blocks, or "chiral synthons," in the construction of more complex chiral molecules. diva-portal.org Their synthesis often involves stereoselective reactions that control the formation of the desired chiral center. researchgate.net

Significance of the (R)-Configuration in 3-Methylheptanoic Acid within Scientific Investigations

The specific (R)-configuration of 3-methylheptanoic acid is of particular interest in several scientific fields. For instance, methyl-branched carboxylic acids are components of insect pheromones, which are chemical signals used for communication. rsc.org The biological activity of these pheromones is often dependent on the specific stereochemistry of their components.

Research has focused on the synthesis of specific enantiomers of methyl-branched fatty acids to study their biological functions and for potential use in pest management. researchgate.net For example, the synthesis of both (R)- and (S)-3-methylheptanoic acids has been accomplished to serve as reference materials for identifying the structure of natural compounds. researchgate.net The stereochemistry of such compounds is crucial as insects can differentiate between enantiomers, and only one may be biologically active.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H16O2 | nih.govachemblock.com |

| Molecular Weight | 144.21 g/mol | nih.govachemblock.com |

| Appearance | Colorless liquid or solid | evitachem.com |

| Boiling Point | Approximately 230-232°C | ontosight.ai |

| Melting Point | Around 18-20°C | ontosight.ai |

| Solubility | Slightly soluble in water; highly soluble in organic solvents like ethanol (B145695) and chloroform. | ontosight.ai |

| IUPAC Name | (3R)-3-methylheptanoic acid | nih.gov |

| CAS Number | 57403-74-4 | achemblock.comchemicalbook.com |

Structure

3D Structure

Properties

Molecular Formula |

C8H16O2 |

|---|---|

Molecular Weight |

144.21 g/mol |

IUPAC Name |

(3R)-3-methylheptanoic acid |

InChI |

InChI=1S/C8H16O2/c1-3-4-5-7(2)6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/t7-/m1/s1 |

InChI Key |

DVESMWJFKVAFSP-SSDOTTSWSA-N |

SMILES |

CCCCC(C)CC(=O)O |

Isomeric SMILES |

CCCC[C@@H](C)CC(=O)O |

Canonical SMILES |

CCCCC(C)CC(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Enantiomerically Pure R 3 Methylheptanoic Acid

Asymmetric Total Synthesis Approaches

Asymmetric total synthesis provides a powerful toolkit for the construction of chiral molecules from achiral or prochiral starting materials. These methods rely on the introduction of chirality through the influence of a chiral agent, be it a catalyst or a covalently bonded auxiliary, or by starting from a molecule that already possesses the desired stereochemistry.

Chiral Auxiliary-Mediated Stereoselective Transformations

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a subsequent chemical transformation in a diastereoselective manner. wikipedia.org After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy has been successfully applied to the synthesis of chiral β-substituted carboxylic acids.

Other notable chiral auxiliaries employed in the synthesis of chiral 3-methyl alkanoic acids include:

γ-Trityloxymethyl-γ-butyrolactam: This auxiliary is used in the conjugate addition of Grignard reagents to α,β-unsaturated imides, yielding β,β-disubstituted carboxylic acids with high enantiomeric excess after hydrolysis. researchgate.net

10-Sulfonamido-isoborneols: These readily accessible auxiliaries enable highly face-selective conjugate additions of organocuprates to enoates, furnishing β-substituted carboxylic acids in 94–98% enantiomeric excess (e.e.). researchgate.net

Chiral Vinyl Sulfoximines: Conjugate addition of organometallic reagents to these auxiliaries occurs with high asymmetric induction, leading to chiral 3-alkylalkanoic acids in over 90% e.e. after conversion of the adducts. researchgate.net

| Chiral Auxiliary Type | Key Reaction | Reported Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|

| Evans Oxazolidinones | Asymmetric Alkylation | High (typically >95%) | wikipedia.orgwilliams.edusocietechimiquedefrance.fr |

| 10-Sulfonamido-isoborneols | Conjugate Addition | 94-98% | researchgate.net |

| Chiral Vinyl Sulfoximines | Conjugate Addition | >90% | researchgate.net |

Asymmetric Catalysis in Carbon-Carbon Bond Formation for Chiral Alkylcarboxylic Acids

Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. A key step in the synthesis of (R)-3-Methylheptanoic acid is the formation of the carbon-carbon bond at the stereogenic center.

Copper(I)-catalyzed reactions have proven effective in this context. For instance, the coupling of a Grignard reagent with a bromoester in the presence of a catalytic amount of a copper(I) salt is a crucial step in certain synthetic routes. researchgate.net While this specific example from a broader synthesis may not involve a chiral ligand on the copper to induce asymmetry directly in that step, the principle of using transition metal catalysis for C-C bond formation is central. More advanced systems utilize chiral ligands complexed to the metal catalyst (e.g., copper or rhodium) to directly control the stereochemical outcome of conjugate additions or coupling reactions, leading to the desired enantiomer with high selectivity.

Diastereoselective Synthesis Routes Utilizing Chiral Precursors

An alternative and often highly effective strategy is to begin the synthesis with a readily available, enantiomerically pure molecule from the "chiral pool." The inherent chirality of the starting material is then transferred through a series of chemical transformations to the final target molecule.

For the synthesis of this compound, two notable chiral precursors have been successfully utilized:

(R)-Citronellol: This naturally occurring terpene alcohol possesses the correct stereochemistry at the carbon that will become the C3 position of the target acid. The synthesis involves the functional group manipulation of optically active citronellol, typically through oxidative cleavage of the double bond and subsequent modification of the resulting functional groups to yield the carboxylic acid. researchgate.net This approach is general and can be applied to create a variety of chiral 3-methyl-alkanoic acids. researchgate.net

(R)-4-Methyl-δ-valerolactone: This chiral lactone is another accessible starting material. The synthesis of both (R)- and (S)-3-methylheptanoic acid has been accomplished starting from this precursor, demonstrating its versatility in accessing these chiral building blocks. researchgate.net

Biocatalytic and Chemoenzymatic Production Strategies

Biocatalysis leverages the exquisite selectivity of enzymes and whole microbial cells to perform chemical transformations. These methods are often conducted under mild conditions (ambient temperature and pressure, neutral pH) and are prized for their high enantioselectivity and environmental compatibility.

Enantioselective Enzymatic Hydrolysis and Esterification for Resolution

Kinetic resolution is a widely used technique to separate a racemic mixture of a chiral compound. This method relies on an enzyme that selectively reacts with one enantiomer at a much faster rate than the other. For carboxylic acids, this is typically achieved through enantioselective esterification or the hydrolysis of a racemic ester.

Hydrolases, particularly lipases, are commonly employed for the kinetic resolution of chiral carboxylic acids and their esters. researchgate.net In a typical resolution of racemic 3-methylheptanoic acid ethyl ester, a lipase (B570770) would selectively hydrolyze the (R)-ester to the desired this compound, leaving the unreacted (S)-ester behind. Conversely, in an esterification reaction starting with the racemic acid and an alcohol, the enzyme would preferentially convert one enantiomer (e.g., the R-form) into its ester, allowing for separation from the unreacted S-acid. Lipases such as Novozym 435 (Candida antarctica lipase B) and lipases from Candida rugosa and Rhizomucor miehei are well-known for their utility in such resolutions. mdpi.comnih.govdtu.dk The efficiency of the resolution is determined by the enzyme's enantioselectivity (E-value), with high E-values being essential for achieving high enantiomeric excess in both the product and the remaining substrate. researchgate.net

| Enzyme | Source Organism | Typical Application |

|---|---|---|

| Novozym 435 | Candida antarctica (Lipase B) | Esterification and Hydrolysis |

| CRL | Candida rugosa | Hydrolysis of Esters |

| Lipozyme TL IM | Thermomyces lanuginosus | Esterification and Acidolysis |

| PPL | Porcine Pancreas | Hydrolysis of Esters |

Microbial Transformations and Stereoselective Biotransformations

Whole microbial cells can be used as biocatalysts to perform complex chemical transformations, often involving multiple enzymatic steps. nih.govresearchgate.net A promising strategy for producing enantiopure chiral acids is through the microbial synthesis and subsequent degradation of polyhydroxyalkanoates (PHAs). PHAs are polyesters produced by various bacteria as carbon and energy storage materials.

For instance, bacteria like Pseudomonas putida can synthesize copolymers of poly(hydroxyalkanoate)s. These polymers can be isolated and then hydrolyzed (either chemically or enzymatically) to yield enantiomerically pure (R)-3-hydroxyalkanoic acid monomers with very high enantiomeric excess (>99.9%). nih.gov While this method directly produces 3-hydroxy acids, subsequent chemical steps could potentially convert these precursors into the desired 3-methylalkanoic acids. This approach highlights the potential of using microbial systems to generate chiral building blocks with defined stereochemistry, which can then be further elaborated into target molecules like this compound. nih.gov

Classical and Modern Optical Resolution Techniques for Enantiomers

Optical resolution is the process by which a racemate (an equimolar mixture of enantiomers) is separated into its individual, optically pure components. The primary challenge lies in the fact that enantiomers possess identical physical properties (e.g., boiling point, solubility) in an achiral environment, making direct separation by standard techniques like distillation or simple crystallization impossible. Resolution is achieved by introducing a chiral resolving agent to create a mixture of diastereomers, which, unlike enantiomers, have different physical properties and can therefore be separated.

One of the most established and industrially scalable methods for resolving racemic carboxylic acids is through the formation of diastereomeric salts. pbworks.com This technique leverages the reaction between a racemic acid and an enantiomerically pure chiral base to form a pair of diastereomeric salts with differing solubilities. mdpi.com

The general procedure for resolving racemic 3-methylheptanoic acid via this method involves the following steps:

Salt Formation: The racemic 3-methylheptanoic acid is dissolved in a suitable solvent and treated with a stoichiometric amount (often a sub-stoichiometric amount, e.g., 0.5 equivalents) of an enantiomerically pure chiral amine. A common and effective resolving agent for acidic compounds is (R)-1-phenylethylamine. nih.gov This reaction yields a mixture of two diastereomeric salts: [(R)-3-methylheptanoate]·[(R)-1-phenylethylammonium] and [(S)-3-methylheptanoate]·[(R)-1-phenylethylammonium].

Fractional Crystallization: Due to their different three-dimensional structures, these diastereomeric salts exhibit different solubilities in a given solvent system. mdpi.com By carefully selecting the solvent and controlling the temperature, the less soluble diastereomeric salt will preferentially crystallize out of the solution. gavinpublishers.com The solid salt is then isolated by filtration. This process may be repeated (recrystallized) to achieve higher diastereomeric purity.

Liberation of the Enantiomer: The isolated, diastereomerically pure salt is then treated with a strong acid (e.g., hydrochloric acid) to break the ionic bond. This protonates the carboxylate, regenerating the enantiomerically enriched 3-methylheptanoic acid, while the chiral amine remains in the aqueous phase as its hydrochloride salt. The organic acid can then be extracted with an organic solvent and purified.

The success of this method is highly dependent on the choice of the resolving agent and the crystallization solvent, which are typically determined through empirical screening.

Table 1: Representative Parameters for Diastereomeric Salt Resolution

| Parameter | Description |

|---|---|

| Racemate | (R,S)-3-Methylheptanoic acid |

| Resolving Agent | (R)-1-Phenylethylamine |

| Solvent System | Methanol, Ethanol (B145695), Acetone, or mixtures with water |

| Key Steps | 1. Dissolution of racemate and resolving agent. 2. Controlled cooling to induce crystallization of the less soluble salt. 3. Filtration and washing of the crystals. 4. Acidification and extraction to recover the pure enantiomer. |

| Control Parameters | Temperature, concentration, cooling rate, stoichiometry of resolving agent. |

For applications requiring very high enantiomeric purity or when classical crystallization methods are inefficient, preparative chiral chromatography offers a powerful alternative. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing one to travel through the chromatography column faster than the other, thus achieving separation.

Modern advancements have made preparative high-performance liquid chromatography (HPLC) and, more recently, supercritical fluid chromatography (SFC) highly effective for obtaining pure enantiomers on a gram-to-kilogram scale. nih.govamericanpharmaceuticalreview.com SFC is often favored for preparative work due to its use of supercritical CO2 as the main mobile phase component, which allows for faster separations, reduced organic solvent consumption, and easier product recovery compared to HPLC. americanpharmaceuticalreview.com

The key to a successful preparative separation is the selection of an appropriate CSP and mobile phase, which is typically accomplished by screening various columns and conditions at an analytical scale before scaling up. For acidic compounds like 3-methylheptanoic acid, polysaccharide-based CSPs are among the most versatile and widely used. researchgate.netspringernature.com These phases, such as those derived from cellulose (B213188) or amylose (B160209) carbamates, offer excellent chiral recognition capabilities for a broad range of compounds.

The process involves:

Method Development: A small amount of racemic 3-methylheptanoic acid is injected onto several analytical-scale columns with different CSPs (e.g., Chiralpak® series) using various mobile phases. For acidic analytes, a small amount of an acidic modifier (like acetic or formic acid) is often added to the mobile phase to improve peak shape and resolution.

Scale-Up: Once optimal conditions are identified, the separation is scaled up to a larger preparative column. The loading amount is maximized to increase throughput while maintaining sufficient resolution between the enantiomeric peaks.

Fraction Collection and Recovery: As the separated enantiomers exit the column, they are detected (e.g., by UV), and automated fraction collectors are used to isolate the pure (R)- and (S)-enantiomers. The solvent is then removed by evaporation to yield the final products.

Table 2: Typical Parameters for Preparative Chiral SFC Separation

| Parameter | Description |

|---|---|

| Technique | Preparative Supercritical Fluid Chromatography (SFC) |

| Chiral Stationary Phase (CSP) | Immobilized Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Column Dimensions | e.g., 250 mm length x 20 mm internal diameter |

| Mobile Phase | Supercritical CO₂ / Methanol (e.g., 85:15 v/v) with 0.1% acidic modifier |

| Flow Rate | Scaled up from analytical conditions (e.g., 50-70 mL/min) |

| Detection | UV Detector |

| Sample Loading | Optimized for maximum throughput (e.g., 50-100 mg per injection) |

| Outcome | Baseline separation of (R)- and (S)-enantiomers for collection |

Analytical Techniques for the Stereochemical Characterization and Purity Determination of R 3 Methylheptanoic Acid

Chiral Chromatographic Methods for Enantiomeric Excess Determination

The quantification of the enantiomeric excess (e.e.) of (R)-3-Methylheptanoic acid is fundamental to ensuring its stereochemical purity. Chiral chromatography, which enables the separation of enantiomers, is the cornerstone of this process. This is achieved either by using a chiral stationary phase (CSP) that interacts differently with each enantiomer or by derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is a powerful technique for separating volatile chiral compounds. For the analysis of this compound, direct analysis is challenging due to its low volatility and polar carboxyl group. Therefore, derivatization is typically required to convert the carboxylic acid into a more volatile ester, such as a methyl or ethyl ester.

Once derivatized, the enantiomers can be separated on a GC column coated with a chiral stationary phase. Cyclodextrin-based CSPs are commonly used for this purpose. gcms.cz The chiral cavities of the cyclodextrin (B1172386) derivatives interact stereoselectively with the enantiomers, leading to different retention times and allowing for their separation and quantification. The choice of the specific cyclodextrin derivative and the temperature program of the GC oven are critical parameters that must be optimized to achieve baseline separation of the enantiomeric derivatives.

Table 1: Key Aspects of Chiral GC for this compound Analysis

| Parameter | Description |

| Derivatization | Necessary to increase volatility. Esterification to form methyl, ethyl, or other volatile esters is common. |

| Stationary Phase | Chiral Stationary Phases (CSPs), typically based on derivatized cyclodextrins (e.g., β- or γ-cyclodextrin derivatives). gcms.cz |

| Principle | Differential interaction between the enantiomeric derivatives and the CSP, leading to different retention times. |

| Detection | Commonly uses a Flame Ionization Detector (FID). |

| Quantification | The enantiomeric excess is determined by comparing the peak areas of the two separated enantiomers. |

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is another principal method for determining the enantiomeric excess of chiral compounds. heraldopenaccess.us Unlike GC, HPLC can often analyze carboxylic acids directly without derivatization, although derivatization can be used to improve separation and detection.

There are two main approaches for chiral HPLC separation:

Direct Method: This involves the use of a Chiral Stationary Phase (CSP). The enantiomers of 3-methylheptanoic acid are passed through a column packed with a CSP. The differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, steric hindrance) between the enantiomers and the CSP cause one enantiomer to be retained longer than the other, resulting in separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely effective for separating a broad range of chiral compounds.

Indirect Method: This approach involves derivatizing the this compound with a chiral derivatizing agent to form a pair of diastereomers. tcichemicals.com These diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) HPLC column. mdpi.com The choice of derivatizing agent is crucial for achieving good separation. After separation, the relative peak areas of the diastereomers can be used to determine the original enantiomeric composition.

Table 2: Comparison of Direct and Indirect Chiral HPLC Methods

| Feature | Direct Method (Chiral Stationary Phase) | Indirect Method (Diastereomer Formation) |

| Column | Chiral Stationary Phase (CSP) | Standard Achiral Stationary Phase |

| Sample Prep | Often minimal, direct injection possible. | Requires a reaction step with a chiral derivatizing agent. tcichemicals.com |

| Potential Issues | CSPs can be expensive and have limitations on mobile phase composition. | The derivatizing agent must be enantiomerically pure, and the reaction must proceed without racemization. tcichemicals.com |

| Applicability | Broadly applicable to many classes of chiral compounds. | Effective when suitable derivatizing agents are available. |

Spectroscopic Approaches for Stereochemical Elucidation

Spectroscopic methods are indispensable for confirming the absolute configuration (the R or S designation) of a chiral molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Utilizing Chiral Solvating Agents

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. For chiral analysis, the spectra of enantiomers in a standard achiral solvent are identical. However, by adding a Chiral Solvating Agent (CSA), it is possible to distinguish between enantiomers. semmelweis.hunih.gov

The CSA forms transient, diastereomeric complexes with the enantiomers of 3-methylheptanoic acid. These complexes have slightly different magnetic environments, which can lead to separate signals (chemical shift non-equivalence) for corresponding protons or carbons in the ¹H or ¹³C NMR spectra. semmelweis.hu By comparing the integrals of these separated signals, the enantiomeric excess can be determined. Furthermore, by using a CSA of known absolute configuration, it may be possible to deduce the absolute configuration of the major enantiomer present. This technique is advantageous as it is non-destructive and does not require prior derivatization. semmelweis.hu

Optical Rotation and Circular Dichroism (CD) Spectroscopy

Optical rotation and Circular Dichroism (CD) are chiroptical techniques that rely on the interaction of chiral molecules with polarized light. fiveable.me

Optical Rotation: A chiral compound will rotate the plane of plane-polarized light. github.io The direction and magnitude of this rotation are characteristic of the compound's structure, concentration, the path length of the light, temperature, and the wavelength of light used. The specific rotation, [α], is a standardized measure of this property. For this compound, a measurement of the optical rotation can confirm its chiral nature and, by comparing the sign of the rotation (+ or -) to literature values, its absolute configuration can be verified. cambridge.org

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov A CD spectrum is a plot of this differential absorption versus wavelength. The carboxyl group in this compound is a chromophore that can give rise to a characteristic CD signal. The resulting spectrum, particularly the sign of the Cotton effect, can be used to establish the absolute configuration of the stereocenter.

Derivatization Strategies for Enhanced Analytical Resolution and Detection

Derivatization is a chemical modification of the analyte to produce a new compound with properties that are more suitable for a particular analytical method. gcms.cz For this compound, derivatization is employed for several key reasons:

To Increase Volatility for GC Analysis: As a carboxylic acid, 3-methylheptanoic acid has a low vapor pressure. Converting it to a less polar and more volatile derivative, such as a methyl ester, is essential for analysis by Gas Chromatography. colostate.edu

To Form Diastereomers for Chromatographic Separation: As mentioned in the HPLC section, reacting the racemic acid with an enantiomerically pure chiral alcohol or amine creates a mixture of diastereomers. These diastereomers can be separated on a standard achiral column, which is often more robust and less expensive than a chiral column. tcichemicals.com

To Enhance Spectroscopic Signals: Derivatization can be used to introduce a chromophore or a fluorophore into the molecule, which can improve detection sensitivity in HPLC or introduce a group that is more responsive in CD spectroscopy.

To Improve Chiral Recognition in NMR: While CSAs are used to form transient complexes, derivatization with a Chiral Derivatizing Agent (CDA) forms stable diastereomers. These diastereomers will inherently have different NMR spectra, often with larger and more easily quantifiable separation of key signals compared to the subtle shifts induced by CSAs.

Table 3: Common Derivatization Approaches for this compound

| Technique | Purpose | Common Reagents |

| GC | Increase volatility and thermal stability. sigmaaldrich.com | Diazomethane, Trimethylsilylation reagents (e.g., BSTFA, MSTFA), Acidified alcohols (e.g., BF₃ in Methanol). |

| HPLC | Form diastereomers for separation on achiral columns. tcichemicals.com | Enantiomerically pure chiral alcohols (e.g., (R)-1-phenylethanol) or amines (e.g., (S)-1-(1-naphthyl)ethylamine). |

| NMR | Form stable diastereomers for clearer spectral differentiation. | Enantiomerically pure chiral alcohols or amines. |

Advanced Research Applications and Synthetic Utility of R 3 Methylheptanoic Acid

As a Chiral Building Block in Complex Organic Synthesis

The precise three-dimensional arrangement of atoms in bioactive molecules is critical to their function. Chiral building blocks are foundational components in modern organic synthesis, providing the necessary stereochemical information to construct complex targets with high fidelity. (R)-3-Methylheptanoic acid, possessing a defined stereocenter at the C3 position, serves as an important synthon for introducing chirality into larger, more complex molecular frameworks.

The enantiopure nature of this compound makes it an attractive starting material or intermediate in the total synthesis of natural products where specific stereochemistry is essential for biological activity. A notable application is in the synthesis of insect pheromones, which are often characterized by stereoisomers with distinctly different biological activities. nih.gov The structural backbone of this compound can be incorporated into the carbon chain of these semiochemicals, ensuring the correct stereochemical configuration.

For instance, chiral 3-methyl-alkanoic acids are key structural motifs in the sex pheromones of certain insects, such as the female apple leafminer. The stereoselective synthesis of specific components of its pheromone blend relies on chiral precursors to establish the correct stereocenters along the hydrocarbon chain. researchgate.net The use of building blocks like this compound or analogous chiral structures is crucial for achieving the high stereoisomeric purity required for these molecules to be effective in attracting mates, a critical factor for their use in environmentally benign pest management strategies. researchgate.netnih.gov

| Pheromone Component Name | Target Insect Species | Structural Relevance |

|---|---|---|

| (5R,9R)-5,9-Dimethylheptadecane | Apple Leafminer (Lyonetiidae family) | Incorporates multiple chiral methyl groups, requiring stereospecific building blocks for synthesis. researchgate.net |

| (3S,13R)-3,13-Dimethylheptadecane | Western False Hemlock Looper (Nepytia freemani) | Demonstrates the necessity of precise stereochemistry for biological activity, as different stereoisomers show varied electrophysiological responses. researchgate.net |

| (10R,14R)-10,14-Dimethyloctadec-1-ene | Apple Leafminer (Lyonetiidae family) | A long-chain hydrocarbon with defined stereocenters, synthesized using chiral pool starting materials. researchgate.net |

In the pharmaceutical industry, the production of single-enantiomer drugs is paramount, as different enantiomers of a chiral drug can have different pharmacological, pharmacokinetic, and toxicological properties. core.ac.uknih.gov Chiral carboxylic acids, like this compound, are valuable intermediates in the synthesis of these optically pure active pharmaceutical ingredients (APIs). They can be used to construct key fragments of a drug molecule, ensuring that the final product has the desired stereoconfiguration.

While not always directly incorporated into the final API, these chiral building blocks are often used in the early stages of a synthetic route to create more complex chiral intermediates. sumitomo-chem.co.jp Biocatalytic and asymmetric synthesis methods are frequently employed to produce such intermediates, highlighting the demand for enantiopure starting materials. core.ac.ukresearchgate.net The functional group of this compound (a carboxylic acid) allows for a wide range of chemical transformations, including reduction to alcohols, conversion to amides, or participation in coupling reactions, making it a versatile precursor for a variety of more elaborate chiral pharmaceutical intermediates.

| Type of Chiral Intermediate | Synthetic Utility | Example Application Area |

|---|---|---|

| Chiral Alcohols | Obtained via reduction of chiral carboxylic acids; used in esterification and etherification reactions. | Synthesis of side chains for complex APIs like antiviral or anticancer agents. core.ac.uknih.gov |

| Chiral Amines | Synthesized from chiral acids via multi-step sequences (e.g., Curtius rearrangement); crucial for many APIs. | Core structures in neurological drugs and enzyme inhibitors. |

| Complex Chiral Scaffolds | Chiral acids can be elaborated through chain extension and cyclization reactions to form key cyclic or polycyclic intermediates. | Intermediates for vasopeptidase inhibitors or other cardiovascular drugs. nih.gov |

Utility in the Development of Asymmetric Catalysis and Chiral Recognition Systems

Beyond its role as a structural component, this compound has utility in the broader fields of asymmetric synthesis and stereochemical analysis. Its inherent chirality can be leveraged to influence the stereochemical outcome of reactions or to enable the differentiation of other chiral molecules.

As a chiral carboxylic acid, it can serve as a chiral resolving agent . wikipedia.org In this classical method of separating enantiomers, a racemic mixture of a chiral base (e.g., an amine) is reacted with an enantiopure acid like this compound. This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by techniques such as fractional crystallization. Once separated, the pure enantiomers of the base can be recovered by removing the resolving agent. wikipedia.orgtcichemicals.com

Furthermore, derivatives of this compound can be used as chiral derivatizing agents (CDAs) for nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.net By reacting the chiral acid with a racemic alcohol or amine, a mixture of diastereomers is formed. The NMR signals for these diastereomers will be distinct, allowing for the quantification of the enantiomeric excess (ee) of the original mixture. This technique is a powerful tool for assessing the success of asymmetric reactions. researchgate.net In some cases, the predictable chemical shift differences between the diastereomeric derivatives can even be used to determine the absolute configuration of the substrate molecule. researchgate.net

| Application | Principle | Utility of this compound |

|---|---|---|

| Chiral Resolution | Formation of separable diastereomeric salts with a racemic base. wikipedia.org | Acts as the enantiopure acid component to resolve racemic amines or other basic compounds. |

| Chiral Derivatizing Agent (NMR) | Conversion of enantiomers into diastereomers with distinct NMR spectra. nih.gov | Enables the determination of enantiomeric purity (ee) of chiral alcohols and amines. |

| Chiral Ligand Synthesis | The chiral backbone can be incorporated into more complex molecules designed to coordinate with metal catalysts. | Potential precursor for ligands used in asymmetric hydrogenation, oxidation, or carbon-carbon bond-forming reactions. sigmaaldrich.com |

Investigative Tool in Biochemical Pathway Elucidation and Enzyme Studies

This compound and similar branched-chain fatty acids can serve as valuable tools for investigating biochemical pathways and enzyme mechanisms. Their structural similarity to endogenous fatty acids allows them to interact with the enzymes involved in lipid metabolism.

One key application is as a substrate analog or potential inhibitor for enzymes such as fatty acid synthases, desaturases, or hydrolases. nih.gov By introducing this compound into an enzymatic assay, researchers can probe the steric and electronic requirements of the enzyme's active site. If the enzyme accepts it as a substrate, its processing can be monitored. If it binds to the active site but is not turned over, it may act as a competitive inhibitor, and its binding affinity (Ki) can be determined to provide insights into enzyme-substrate interactions. nih.govmdpi.com Such studies are fundamental in drug discovery for developing potent and selective enzyme inhibitors. semanticscholar.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.